3-iodo-1H-indole-2-carboxylic acid chemical properties
3-iodo-1H-indole-2-carboxylic acid chemical properties
An In-depth Technical Guide to 3-iodo-1H-indole-2-carboxylic Acid
Introduction
3-iodo-1H-indole-2-carboxylic acid is a halogenated derivative of indole-2-carboxylic acid. The indole scaffold is a prominent privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The introduction of an iodine atom at the 3-position and a carboxylic acid at the 2-position of the indole ring creates a unique electronic and steric profile, making it a valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery. This document provides a comprehensive overview of its chemical properties, synthesis, and potential applications, tailored for researchers and professionals in chemical and pharmaceutical sciences.
Chemical and Physical Properties
3-iodo-1H-indole-2-carboxylic acid is an off-white solid compound.[1] Its core chemical and physical data are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-iodo-1H-indole-2-carboxylic acid | PubChem |
| CAS Number | 167631-58-5 | [1][2][3][4] |
| Molecular Formula | C₉H₆INO₂ | [1][3][5][6] |
| Molecular Weight | 287.05 g/mol | [1][6] |
| Appearance | Off-white solid | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)C(=O)O)I | [5] |
| InChI Key | BKUHHQRXJHGQCF-UHFFFAOYSA-N | [5] |
Spectroscopic Data
Detailed experimental spectra for 3-iodo-1H-indole-2-carboxylic acid are not widely published. However, the expected spectral characteristics can be inferred from the known properties of the indole and carboxylic acid functional groups.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene ring portion of the indole, a signal for the N-H proton, and a downfield signal for the acidic carboxylic acid proton (typically >10 ppm).[7] The protons on the benzene ring would appear in the aromatic region (approx. 7-8 ppm). The N-H proton of the indole ring typically appears as a broad singlet.[8]
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¹³C NMR Spectroscopy : The carbon NMR spectrum will display nine distinct signals. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the 160-180 ppm range.[7] The carbons of the indole ring will appear in the aromatic region (approx. 100-140 ppm).
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Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool for identifying this molecule due to the distinct vibrations of the carboxylic acid and indole N-H groups.
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O-H Stretch : A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[9][10]
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N-H Stretch : A moderate, sharp peak around 3350-3450 cm⁻¹ corresponding to the N-H stretch of the indole ring.[11]
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C=O Stretch : A strong, sharp absorption between 1690-1760 cm⁻¹ for the carbonyl group of the carboxylic acid.[9][10]
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C-O Stretch : A moderate band in the 1210-1320 cm⁻¹ region.[9]
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Mass Spectrometry : The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the carboxylic acid group and other characteristic fragments of the indole ring.
Experimental Protocols
Synthesis of 3-iodo-1H-indole-2-carboxylic acid
A common method for the synthesis of 3-iodo-1H-indole-2-carboxylic acid is the direct iodination of indole-2-carboxylic acid.[1]
Reaction: Indole-2-carboxylic acid → 3-iodo-1H-indole-2-carboxylic acid
Methodology:
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Dissolution: To a stirred solution of a suitable base like sodium bicarbonate (NaHCO₃) in water, add Indole-2-carboxylic acid (the starting material).[12] The mixture is stirred until a homogeneous solution is achieved.
-
Addition of Iodinating Agent: An organic solvent such as chloroform (CHCl₃) is added, followed by the addition of iodine (I₂).[12]
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Reaction Conditions: The reaction mixture is heated, for instance, to 70 °C, and stirred for several hours to ensure the completion of the reaction.[12]
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Workup and Isolation: After the reaction is complete, the mixture is cooled. The organic layer is separated, washed with an aqueous solution of sodium thiosulfate to remove excess iodine, and then with brine.
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Purification: The organic solvent is removed under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-iodo-1H-indole-2-carboxylic acid.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of 3-iodo-1H-indole-2-carboxylic acid.
Analytical Characterization Protocol
The following diagram illustrates a typical workflow for the analytical characterization of the synthesized compound.
Diagram: Analytical Workflow
Caption: Standard workflow for analytical confirmation of the final product.
Reactivity and Applications
The reactivity of 3-iodo-1H-indole-2-carboxylic acid is primarily dictated by the three functional components: the indole N-H, the carboxylic acid, and the C-I bond at the 3-position.
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N-H Reactivity: The indole nitrogen can be alkylated or acylated under basic conditions.
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Carboxylic Acid Reactivity: The -COOH group can undergo standard reactions such as esterification, amide formation, and reduction.
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C-I Bond Reactivity: The iodine at the C3 position is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of various substituents at this electronically important position. This makes the compound a key intermediate for building a library of 3-substituted indole-2-carboxylic acids.
Application in Drug Discovery: CysLT₁ Antagonists
Derivatives of 3-substituted 1H-indole-2-carboxylic acid have been identified as a novel class of potent and selective antagonists for the Cysteinyl leukotriene 1 (CysLT₁) receptor.[13] CysLTs are inflammatory mediators involved in conditions like asthma and allergic rhinitis.[13] Antagonists of the CysLT₁ receptor, such as the commercial drug montelukast, are used to treat these conditions.
Research has shown that the indole-2-carboxylic acid moiety is an essential pharmacophore for CysLT₁ antagonist activity.[13] The ability to modify the 3-position of the indole ring allows for the optimization of potency and selectivity. This highlights the importance of 3-iodo-1H-indole-2-carboxylic acid as a starting material for developing new therapeutic agents targeting the CysLT₁ signaling pathway.
Diagram: Role in CysLT₁ Antagonism
Caption: Mechanism of CysLT₁ receptor antagonism by indole derivatives.
Safety and Handling
3-iodo-1H-indole-2-carboxylic acid is classified as a hazardous substance.
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Hazard Statements: H300 (Fatal if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[1]
-
GHS Pictograms: GHS06 (Skull and crossbones).[1]
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Signal Word: Danger.[1]
Precautions: Standard laboratory safety precautions should be strictly followed. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
References
- 1. 3-IODOINDOLE-2-CARBOXYLIC ACID | 167631-58-5 [chemicalbook.com]
- 2. 3-iodo indole | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1H-INDOLE-2-CARBOXYLICACID, 3-IODO-;167631-58-5 [abichem.com]
- 4. 3-Iodo-1H-indole-2-carboxylic acid | 167631-58-5 [sigmaaldrich.com]
- 5. PubChemLite - 3-iodo-1h-indole-2-carboxylic acid (C9H6INO2) [pubchemlite.lcsb.uni.lu]
- 6. 3-IODOINDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 13. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
